Predicted Lipophilicity (XLogP3) as a Distinguishing Feature from Unsubstituted Nitro-Tetrazole-Benzamide
The computed XLogP3 value for 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is 0.8, which reflects the lipophilic contribution of the methyl group [1]. This contrasts with 4-nitro-N-(1H-tetrazol-5-yl)benzamide (CAS 6229-22-7), which lacks the methyl substituent and has a lower predicted LogP (approximately 0.4, based on its smaller molecular surface area and polar surface area of 129 Ų) [2]. This difference in lipophilicity classifies the target compound as slightly more membrane-permeable, a factor that can be decisive in cell-based assay design and library selection.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-nitro-N-(1H-tetrazol-5-yl)benzamide (estimated XLogP3 ≈ 0.4) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]; comparator LogP estimated from structure. |
Why This Matters
This quantifiable difference in predicted lipophilicity provides a rational basis for selecting the methyl-substituted compound over the unsubstituted analog when optimizing membrane permeability in cell-based screening cascades.
- [1] PubChem Compound Summary for CID 4462874, '3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide'. XLogP3-AA section. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 3452919, '4-nitro-N-(1H-tetrazol-5-yl)benzamide'. National Center for Biotechnology Information. Accessed May 2026. View Source
